

Application Notes and Protocols for BAY 1135626 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY 1135626	
Cat. No.:	B15603177	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 1135626 is a potent auristatin W derivative designed for the development of antibody-drug conjugates (ADCs).[1][2] Auristatins are highly cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4][5] This potent anti-mitotic activity makes auristatin derivatives, such as **BAY 1135626**, valuable payloads for targeted cancer therapy.

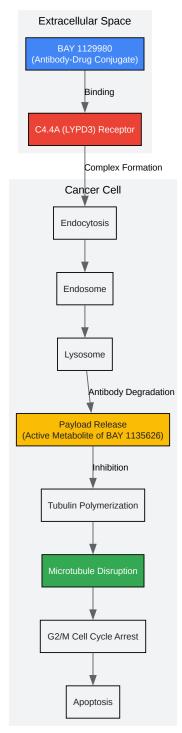
This document provides a detailed, step-by-step guide for the conjugation of **BAY 1135626** to a monoclonal antibody (mAb) to generate an ADC. The protocol is based on the established chemistry used for the synthesis of BAY 1129980, an ADC targeting C4.4A (LYPD3), where **BAY 1135626** serves as the payload.[6] The conjugation strategy relies on the formation of a stable hydrazone bond between the hydrazide-functionalized linker of **BAY 1135626** and aldehyde groups introduced onto the carbohydrate moieties of the antibody.

Principle of the Conjugation Reaction

The conjugation of **BAY 1135626** to an antibody is a two-step process:

Antibody Modification: Generation of reactive aldehyde groups on the sugar chains (glycans)
of the antibody. This is typically achieved through mild oxidation of vicinal diols in the
carbohydrate structure using sodium periodate.

 Conjugation: Reaction of the aldehyde-modified antibody with the hydrazide moiety of the BAY 1135626 linker to form a stable hydrazone linkage.


This method allows for a degree of site-specificity, as the carbohydrate moieties are located in the Fc region of the antibody, away from the antigen-binding sites.

Signaling Pathway of the ADC Target: C4.4A (LYPD3)

The ADC synthesized using **BAY 1135626**, BAY 1129980, targets C4.4A (Ly6/PLAUR domain-containing protein 3), a glycosylphosphatidylinositol (GPI)-anchored cell surface protein.[6][7] C4.4A is overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), and has been associated with tumor progression, invasion, and metastasis.[6][8][9] Its limited expression in normal tissues makes it an attractive target for ADC-based therapies. Upon binding of the ADC to C4.4A on the cancer cell surface, the complex is internalized. Inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the cytotoxic payload (the active metabolite of **BAY 1135626**). The released auristatin then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Preparation Antibody Buffer Exchange Dissolve BAY 1135626 (Acetate Buffer, pH 5.5) in DMSO Reaction Antibody Oxidation (Sodium Periodate) Desalting/Buffer Exchange (Histidine Buffer, pH 6.0) Conjugation Reaction (Add BAY 1135626 + Aniline) Purification & Analysis Desalting/Diafiltration (PBS, pH 7.4) Size-Exclusion Chromatography **ADC** Characterization (DAR, Purity, Concentration)

BAY 1135626 Conjugation Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tubulin inhibitors as payloads of ADCs ProteoGenix [proteogenix.science]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LYPD3, a New Biomarker and Therapeutic Target for Acute Myelogenous Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of exosome gene LYPD3 and prognosis/immune cell infiltration in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for BAY 1135626 Conjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603177#step-by-step-guide-for-bay-1135626-conjugation-reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com